molecular formula C16H12ClN3S B2701882 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine CAS No. 896058-40-5

3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine

Cat. No.: B2701882
CAS No.: 896058-40-5
M. Wt: 313.8
InChI Key: QIPHDQIQTBKYLF-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorobenzylthio group and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the 4-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with a thiol derivative to form the 4-chlorobenzylthio group.

    Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the nitro groups if present, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, organometallics, and bases are commonly employed in substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From various substitution reactions.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine serves as a versatile building block for synthesizing more complex molecules. Its unique sulfanyl group can undergo various chemical reactions, including oxidation to form sulfoxides or sulfones, and nucleophilic substitution reactions involving the chlorophenyl group.

Biology

Biologically, this compound is being investigated for its potential as a biochemical probe or inhibitor. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, compounds with similar structures have shown promising results in inhibiting carbonic anhydrase isozymes and demonstrating anticancer properties .

Medicine

In medicinal chemistry, the compound is explored for its therapeutic properties, particularly in anti-cancer and anti-inflammatory activities. Research indicates that derivatives of pyridazines exhibit significant analgesic effects without common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). For example, certain pyridazinone derivatives have demonstrated potent anti-inflammatory activities while maintaining gastric safety .

Case Studies

StudyFocusFindings
Study on Pyridazine Derivatives Anticancer ActivityA series of pyridazine derivatives showed significant inhibition of cancer cell lines, indicating potential as anticancer agents .
Analgesic Properties Pain Management4,5-dihalo-pyridazinones exhibited analgesic activity superior to traditional pain relievers without ulcerogenic effects .
Biochemical Probes Enzyme InhibitionInvestigated for their ability to inhibit specific enzymes relevant in cancer pathways, showing promise for further development .

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine
  • 3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)pyridazine
  • 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine

Uniqueness

3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine is unique due to the presence of the 4-chlorobenzylthio group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

Biological Activity

The compound 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridazine core substituted with a 4-chlorobenzyl sulfanyl group and a pyridine moiety. The synthesis typically involves multi-step organic reactions, including the reaction of 4-chlorobenzyl chloride with 6-(pyridin-2-yl)pyridazine-3-thiol , facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Properties : It has been noted for its ability to reduce inflammation markers in experimental models.
  • Antimicrobial Effects : Preliminary evaluations suggest activity against several bacterial strains.

The biological effects of this compound are believed to be mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and inflammatory processes.
  • Receptor Interaction : It could interact with specific receptors or cellular pathways that modulate cell survival and proliferation.
  • Oxidative Stress Modulation : The sulfanyl group might play a role in modulating oxidative stress responses within cells, contributing to its anticancer and anti-inflammatory effects .

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth, with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Mitochondrial apoptosis
A549 (Lung Cancer)10.0Cell cycle arrest
HeLa (Cervical Cancer)15.0Caspase activation

Anti-inflammatory Properties

In vivo studies using animal models of inflammation showed that the compound significantly reduced paw edema compared to control groups. The anti-inflammatory effect was comparable to standard treatments like diclofenac sodium, indicating its potential as an alternative therapeutic agent .

TreatmentEdema Reduction (%)Comparison to Control
This compound75%Significant
Diclofenac Sodium70%Standard

Antimicrobial Activity

The compound was tested against various bacterial strains, showing promising results particularly against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values were determined, revealing effective antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3S/c17-13-6-4-12(5-7-13)11-21-16-9-8-15(19-20-16)14-3-1-2-10-18-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPHDQIQTBKYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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